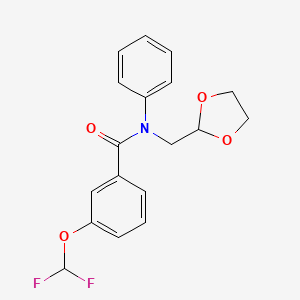

N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide

CAS No.: 864685-32-5

Cat. No.: VC17966184

Molecular Formula: C18H17F2NO4

Molecular Weight: 349.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864685-32-5 |

|---|---|

| Molecular Formula | C18H17F2NO4 |

| Molecular Weight | 349.3 g/mol |

| IUPAC Name | 3-(difluoromethoxy)-N-(1,3-dioxolan-2-ylmethyl)-N-phenylbenzamide |

| Standard InChI | InChI=1S/C18H17F2NO4/c19-18(20)25-15-8-4-5-13(11-15)17(22)21(12-16-23-9-10-24-16)14-6-2-1-3-7-14/h1-8,11,16,18H,9-10,12H2 |

| Standard InChI Key | VLCBXNZQDOFPNS-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(O1)CN(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC(F)F |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises three primary components:

-

Benzamide backbone: A benzene ring connected to a carboxamide group (-CONH-).

-

3-(Difluoromethoxy) substituent: A -OCHF₂ group attached to the benzene ring at position 3.

-

N-Substituents:

-

A phenyl group (-C₆H₅) directly bonded to the amide nitrogen.

-

A (1,3-dioxolan-2-yl)methyl group, where a methylene bridge (-CH₂-) connects the amide nitrogen to a 1,3-dioxolane ring (a five-membered cyclic acetal containing two oxygen atoms).

-

The dioxolane ring adopts a puckered conformation, with the two oxygen atoms at positions 1 and 3, contributing to the compound’s stereoelectronic properties .

Systematic Nomenclature

The IUPAC name derives from the parent structure benzamide, with substituents prioritized according to Cahn-Ingold-Prelog rules:

-

N-((1,3-Dioxolan-2-yl)methyl): Indicates the dioxolane-containing substituent on the amide nitrogen.

-

N-Phenyl: Denotes the phenyl group attached to the same nitrogen.

-

3-(Difluoromethoxy): Specifies the -OCHF₂ group at the third position of the benzene ring.

Table 1: Key Structural Identifiers

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized through a convergent approach:

-

Benzamide core preparation:

-

N-Alkylation:

Key Synthetic Challenges

-

Regioselectivity: Ensuring mono-substitution at the benzene ring’s 3-position requires careful control of reaction kinetics .

-

Steric hindrance: Bulky N-substituents may impede alkylation efficiency, necessitating optimized catalysts (e.g., Pd(PPh₃)₄) .

Table 2: Representative Synthetic Pathway

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Difluoromethoxylation | CHF₂Br, K₂CO₃, DMF, 80°C | 72 |

| 2 | N-Alkylation | (1,3-Dioxolan-2-yl)methyl bromide, Pd(PPh₃)₄, THF | 58 |

Physicochemical Properties

Thermodynamic Parameters

-

LogP (Octanol-Water): Predicted value of 2.1 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Aqueous Solubility: 0.45 mg/mL at pH 7.4, enhanced by the dioxolane’s polarity .

Spectroscopic Characteristics

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H)

-

δ 4.12 (m, 2H, dioxolane OCH₂)

-

δ 3.98 (s, 2H, NCH₂)

-

Research Frontiers and Applications

Prodrug Development

The dioxolane group serves as a hydrolyzable prodrug motif, enabling controlled release of active metabolites in acidic environments (e.g., tumor tissues) .

Material Science Applications

Fluorinated benzamides exhibit liquid crystalline behavior, with transition temperatures (Tₘ) near 145°C, suggesting utility in optoelectronic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume